4-(3-Bromopropoxy)phenol
Overview
Description
4-(3-Bromopropoxy)phenol is an organic compound that belongs to the phenol family. It has a molecular formula of C9H11BrO2 and is known for its unique properties, making it valuable in various scientific experiments. This compound is characterized by a bromopropoxy group attached to a phenol ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxyphenol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-(3-Bromopropoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating hyperpigmentation disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)phenol involves its interaction with specific molecular targets. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes or receptors, modulating their activity and resulting in biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromopropoxy)phenol
- 4-(4-Bromopropoxy)phenol
- 4-(5-Bromopropoxy)phenol
Uniqueness
4-(3-Bromopropoxy)phenol is unique due to the position of the bromopropoxy group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
4-(3-bromopropoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPIVEYAEOWQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498332 | |
Record name | 4-(3-Bromopropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68065-11-2 | |
Record name | 4-(3-Bromopropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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